REACTION_CXSMILES
|
[Li+].[BH4-].CO.[H][H].C([O:9][C:10](=O)[C:11]([CH3:19])([CH3:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17])C.Cl.[Cl-].[NH4+]>ClCCl>[Br:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]([CH3:19])([CH3:18])[CH2:10][OH:9] |f:0.1,6.7|
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCBr)(C)C)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2 □100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |